

Icotrokinra vs. Deucravacitinib: A Comparative Guide for Plaque Psoriasis

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An objective analysis of two novel oral therapies for moderate-to-severe plaque psoriasis, summarizing head-to-head clinical trial data, mechanisms of action, and experimental protocols for researchers and drug development professionals.

This guide provides a detailed comparison of **Icotrokinra**, a first-in-class investigational oral peptide targeting the IL-23 receptor, and Deucravacitinib, an approved oral TYK2 inhibitor. The focus of this comparison is on their efficacy and underlying mechanisms in the treatment of moderate-to-severe plaque psoriasis.

Mechanism of Action: Targeting Key Inflammatory Pathways

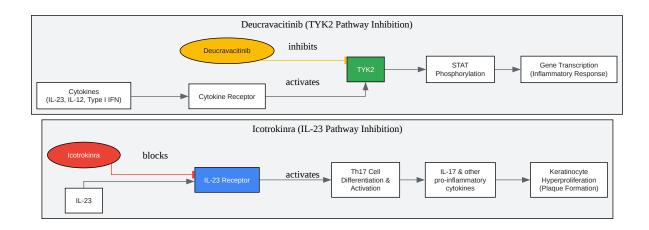
Icotrokinra and Deucravacitinib employ distinct mechanisms to modulate the immune response that drives psoriasis.

Icotrokinra is an oral peptide that selectively blocks the interleukin-23 (IL-23) receptor.[1][2][3] [4][5][6][7][8] By binding to the IL-23 receptor, **Icotrokinra** inhibits IL-23-mediated signaling, which is a critical pathway in the pathogenesis of psoriasis.[9] This inhibition prevents the differentiation, proliferation, and activation of Th17 cells, a major source of pro-inflammatory cytokines like IL-17 that drive keratinocyte hyperproliferation and plaque formation.[9]

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10][11][12][13][14][15][16][17] Deucravacitinib binds to the



regulatory domain of TYK2, rather than the active catalytic domain, which confers its high selectivity.[11][12][15] By inhibiting TYK2, Deucravacitinib disrupts the signaling of key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[10][12][14][16]



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Figure 1. Signaling pathways inhibited by **Icotrokinra** and Deucravacitinib.

Comparative Efficacy: Head-to-Head Clinical Trial Data

The ICONIC-ADVANCE 1 & 2 Phase 3 clinical trials directly compared the efficacy of **Icotrokinra** to Deucravacitinib in adults with moderate-to-severe plaque psoriasis.[1][18][19] [20]

Table 1: Key Efficacy Outcomes from Head-to-Head and Pivotal Trials



Endpoint	Icotrokinra (ICONIC- ADVANCE)	Deucravacitini b (ICONIC- ADVANCE)	Deucravacitini b (POETYK PSO-1 & 2)	Placebo
IGA 0/1 at Week 16	Superior to Deucravacitinib	-	54% (PSO-1), 50% (PSO-2)	8% (ICONIC- LEAD)
PASI 90 at Week 16	Superior to Deucravacitinib	-	36% (PSO-1), 35% (PSO-2)	4% (ICONIC- LEAD)
IGA 0/1 at Week 24	Superior to Deucravacitinib	-	-	-
PASI 90 at Week 24	Superior to Deucravacitinib	-	-	-

Note: Specific percentage improvements for **Icotrokinra** and Deucravacitinib in the ICONIC-ADVANCE trials were not publicly released at the time of this publication, but **Icotrokinra** demonstrated statistical superiority.[1][18][19][20] Deucravacitinib data from POETYK PSO trials are provided for context.

In the ICONIC-LEAD study, 65% of patients treated with **Icotrokinra** achieved an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear skin) at week 16, compared to 8% for placebo.[3][19] Furthermore, 50% of patients on **Icotrokinra** achieved a Psoriasis Area and Severity Index (PASI) 90 response at week 16, versus 4% for placebo.[3][19] Efficacy continued to improve at week 24, with 74% achieving IGA 0/1 and 65% achieving PASI 90.[3]

For Deucravacitinib, the pivotal POETYK PSO-1 and PSO-2 trials demonstrated its superiority over placebo and apremilast.[21] In these trials, a significantly higher proportion of patients receiving Deucravacitinib achieved PASI 75 and an sPGA score of 0/1 at week 16 compared to placebo.

Experimental Protocols: A Look at the Clinical Trial Designs

The efficacy data for both compounds are derived from robust, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.







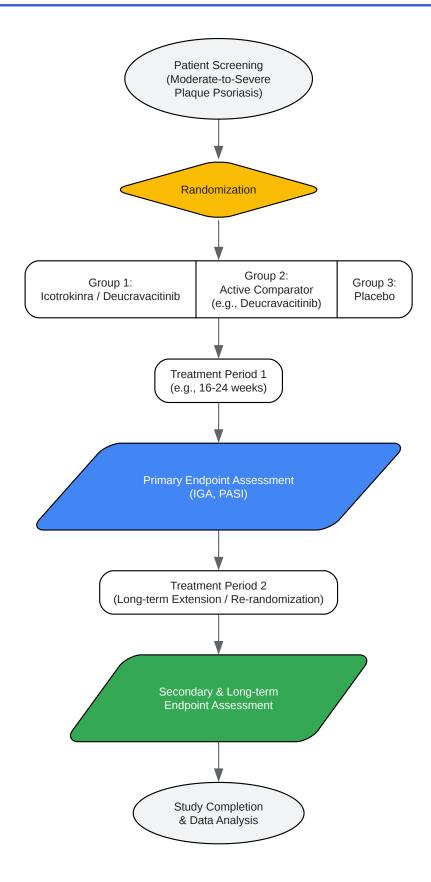
ICONIC Clinical Development Program (**Icotrokinra**): The program includes several Phase 3 studies, such as ICONIC-LEAD, ICONIC-TOTAL, and ICONIC-ADVANCE 1 & 2.[22][23]

- ICONIC-LEAD: This trial evaluated the efficacy and safety of Icotrokinra compared to
 placebo in participants aged 12 and older with moderate-to-severe plaque psoriasis.[22] The
 co-primary endpoints were the proportion of patients achieving PASI 90 and an IGA score of
 0/1 with at least a 2-grade improvement at week 16.[22]
- ICONIC-ADVANCE 1 & 2: These trials were designed to assess the efficacy and safety of Icotrokinra against both placebo and Deucravacitinib in adults with moderate-to-severe plaque psoriasis.[18][19] The co-primary endpoints were the percentage of participants achieving an IGA score of 0 or 1 and a PASI 90 response at week 16.[18]

POETYK PSO Clinical Trial Program (Deucravacitinib): This program includes the POETYK PSO-1 and POETYK PSO-2 trials, as well as a long-term extension study.[21][24][25]

POETYK PSO-1 & PSO-2: These global Phase 3 studies were designed to evaluate the
efficacy and safety of Deucravacitinib (6 mg once daily) compared to both placebo and
apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.[25][26]
The co-primary endpoints were the percentage of patients achieving PASI 75 and an sPGA
score of 0/1 at week 16 versus placebo.





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Figure 2. Generalized workflow for a plaque psoriasis clinical trial.



Safety and Tolerability

In the ICONIC-LEAD study, the proportion of patients experiencing adverse events was similar between the **Icotrokinra** and placebo groups (49% in both), with no new safety signals identified for **Icotrokinra**.[3][19] The ICONIC-ADVANCE trials also reported similar adverse event rates between **Icotrokinra** and placebo.[18]

The safety profile of Deucravacitinib in the POETYK PSO trials was consistent with previously reported results. Long-term data of up to three years from the POETYK PSO long-term extension trial have not identified any new safety signals.[26]

Conclusion

Icotrokinra and Deucravacitinib represent significant advancements in the oral treatment of moderate-to-severe plaque psoriasis, each with a distinct and targeted mechanism of action. Head-to-head data from the ICONIC-ADVANCE trials indicate that **Icotrokinra**, an oral IL-23 receptor antagonist, demonstrates superior efficacy in skin clearance compared to the selective TYK2 inhibitor, Deucravacitinib, at both 16 and 24 weeks. Both treatments have shown favorable safety profiles in their respective clinical trial programs. The availability of these two novel oral agents with different mechanisms of action provides promising new therapeutic options for patients and clinicians in the management of plaque psoriasis.

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